6-Bromo-3-chloro-2-phenoxybenzaldehyde
Overview
Description
6-Bromo-3-chloro-2-phenoxybenzaldehyde is an organic compound with the molecular formula C13H8BrClO2. It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and phenoxy groups attached to the benzene ring. This compound is of interest in various fields of chemical research and industrial applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-phenoxybenzaldehyde typically involves the bromination and chlorination of 2-phenoxybenzaldehyde. One common method includes the following steps:
Bromination: 2-Phenoxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 6-position of the benzene ring.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-phenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 6-Bromo-3-chloro-2-phenoxybenzoic acid.
Reduction: 6-Bromo-3-chloro-2-phenoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-chloro-2-phenoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-phenoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-chloro-2-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a phenoxy group.
6-Bromo-2-chlorobenzothiazole: Contains a benzothiazole ring instead of a phenoxy group.
Uniqueness
6-Bromo-3-chloro-2-phenoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms along with a phenoxy group, which imparts distinct reactivity and properties compared to other similar compounds. This unique combination makes it valuable for specific applications in chemical synthesis and research.
Properties
IUPAC Name |
6-bromo-3-chloro-2-phenoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-11-6-7-12(15)13(10(11)8-16)17-9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEESJJNEBTZHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2C=O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270930 | |
Record name | Benzaldehyde, 6-bromo-3-chloro-2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799420-86-2 | |
Record name | Benzaldehyde, 6-bromo-3-chloro-2-phenoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799420-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 6-bromo-3-chloro-2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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